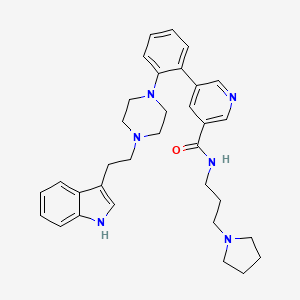

AZ506

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C33H40N6O |

|---|---|

Molekulargewicht |

536.7 g/mol |

IUPAC-Name |

5-[2-[4-[2-(1H-indol-3-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C33H40N6O/c40-33(35-13-7-16-37-14-5-6-15-37)28-22-27(23-34-24-28)30-9-2-4-11-32(30)39-20-18-38(19-21-39)17-12-26-25-36-31-10-3-1-8-29(26)31/h1-4,8-11,22-25,36H,5-7,12-21H2,(H,35,40) |

InChI-Schlüssel |

VCPDGNYFXJYJFB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)CCCNC(=O)C2=CN=CC(=C2)C3=CC=CC=C3N4CCN(CC4)CCC5=CNC6=CC=CC=C65 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of AZD5069

Audience: Researchers, scientists, and drug development professionals.

AZD5069 is a potent and highly selective small-molecule antagonist of the human C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Its mechanism of action is centered on the reversible and competitive inhibition of this key receptor, which plays a pivotal role in the trafficking of neutrophils to sites of inflammation.[3] By blocking the downstream signaling cascades initiated by chemokine binding, AZD5069 effectively mitigates neutrophil-driven inflammation, a hallmark of numerous respiratory diseases and other inflammatory conditions.[1][4]

Core Mechanism: Competitive Antagonism of CXCR2

The primary molecular target of AZD5069 is the G protein-coupled receptor (GPCR) CXCR2, which is predominantly expressed on the surface of neutrophils.[5] In inflammatory states, chemokines such as CXCL1 (Gro-α) and CXCL8 (Interleukin-8) are released and bind to CXCR2.[6] This ligand-receptor interaction triggers a conformational change in the receptor, activating intracellular G-proteins and initiating a signaling cascade that results in neutrophil chemotaxis, activation, and degranulation.[3]

AZD5069 acts by competitively binding to the CXCR2 receptor, thereby preventing its interaction with endogenous chemokine ligands like CXCL1 and CXCL8.[3][6][7] This blockade inhibits the downstream signaling pathways responsible for neutrophil migration and activation.[3] Notably, AZD5069 demonstrates slow reversibility, with its pharmacological effects being dependent on time and temperature. The antagonist has over 150-fold greater selectivity for CXCR2 compared to the related CXCR1 receptor, ensuring a targeted therapeutic effect.[2][8]

The functional consequences of this antagonism have been demonstrated across a range of preclinical and clinical studies. In vitro, AZD5069 inhibits key neutrophil functions, including ligand-induced cytosolic calcium increase, expression of the adhesion molecule CD11b, and chemotaxis, at concentrations consistent with its receptor binding potency.[2][8] In vivo, oral administration of AZD5069 effectively blocks lung and blood neutrophilia induced by inflammatory stimuli like inhaled lipopolysaccharide (LPS).[2][8] While clinical trials in patients with bronchiectasis, COPD, and severe asthma have confirmed that AZD5069 significantly reduces sputum and blood neutrophil counts, this biological effect has not consistently translated into improvements in clinical outcomes.[4][9][10]

Data Presentation

The following tables summarize the key quantitative data characterizing the pharmacological profile of AZD5069.

Table 1: In Vitro Potency and Selectivity of AZD5069

| Parameter | Value | Description | Source(s) |

| IC₅₀ | 0.79 nM | Concentration causing 50% inhibition of radiolabeled CXCL8 binding to human CXCR2. | [2][5][8] |

| pIC₅₀ | 9.1 | Negative logarithm of the IC₅₀ for CXCL8 binding inhibition. | [6][11] |

| pA₂ (Chemotaxis) | ~9.6 | Schild value for inhibition of CXCL1-induced neutrophil chemotaxis. | [6] |

| pA₂ (CD11b Expression) | 6.9 | Schild value for inhibition of CXCL1-induced CD11b surface expression. | [3][6] |

| CXCR2 Selectivity | >150-fold | Selectivity for CXCR2 over CXCR1 and CCR2b receptors. | [2][8] |

Table 2: Pharmacokinetic Properties of AZD5069

| Parameter | Value | Description | Source(s) |

| Plasma Protein Binding | 99% | Percentage of AZD5069 bound to plasma proteins. | [2][5][8] |

| Time to Cₘₐₓ | ~2 hours | Time to reach maximum plasma concentration under fasting conditions. | [5] |

| Terminal Half-life | ~11 hours | The terminal phase half-life of the plasma concentration profile. | [5] |

| Metabolism | CYP3A4 & CYP2C9 | Primary cytochrome P450 isozymes involved in oxidative metabolism. | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: CXCR2 Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC₅₀) of AZD5069 for the human CXCR2 receptor.

-

Method:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR2 receptor.

-

Assay Components: The assay mixture contained cell membranes, radiolabeled chemokine [¹²⁵I]-CXCL8 (IL-8), and varying concentrations of the test compound (AZD5069).

-

Incubation: The components were incubated to allow competitive binding between the radioligand and AZD5069 to the CXCR2 receptor.

-

Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter, trapping the membranes with bound radioligand.

-

Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

-

Data Analysis: The concentration of AZD5069 that inhibited 50% of the specific binding of [¹²⁵I]-CXCL8 was calculated to determine the IC₅₀ value.[5][7]

-

Protocol 2: Neutrophil Chemotaxis Assay

-

Objective: To assess the functional ability of AZD5069 to inhibit neutrophil migration towards a chemoattractant.

-

Method:

-

Neutrophil Isolation: Human neutrophils were isolated from the whole blood of healthy donors using density gradient centrifugation.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane was used. The lower chamber contained the chemoattractant (e.g., CXCL1 or CXCL8), while the upper chamber contained the isolated neutrophils pre-incubated with varying concentrations of AZD5069 or vehicle control.

-

Incubation: The chamber was incubated at 37°C to allow neutrophils to migrate through the membrane pores towards the chemoattractant gradient.

-

Quantification: After the incubation period, the number of neutrophils that migrated to the lower chamber was quantified, typically by cell counting using a flow cytometer or by measuring an enzyme activity specific to neutrophils (e.g., myeloperoxidase).

-

Data Analysis: The inhibitory effect of AZD5069 was determined by comparing the number of migrated cells in the presence of the compound to the vehicle control. The pA₂ value was calculated from concentration-response curves.[2][6][8]

-

Protocol 3: Calcium Mobilization Assay

-

Objective: To measure the effect of AZD5069 on chemokine-induced intracellular calcium release in neutrophils.

-

Method:

-

Neutrophil Preparation: Isolated human neutrophils were loaded with a fluorescent calcium indicator dye, such as Fluo-3 AM or Fura-2 AM.[7]

-

Compound Incubation: The dye-loaded cells were pre-incubated with different concentrations of AZD5069 or a vehicle control.

-

Stimulation: The cells were then stimulated with a CXCR2 ligand, such as GRO-α or CXCL8.[2][7]

-

Signal Detection: The change in intracellular calcium concentration upon stimulation was measured in real-time using a fluorometric plate reader or flow cytometer. The binding of calcium to the dye results in a detectable increase in fluorescence intensity.

-

Data Analysis: The inhibitory effect of AZD5069 was quantified by measuring the reduction in the peak fluorescent signal in compound-treated cells compared to vehicle-treated cells.

-

Mandatory Visualizations

Diagrams illustrating key pathways and workflows are provided below.

Caption: Mechanism of action of AZD5069 on the CXCR2 signaling pathway.

Caption: Experimental workflow for a neutrophil chemotaxis assay.

References

- 1. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD5069 [openinnovation.astrazeneca.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AZD5069 [openinnovation.astrazeneca.com]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

AZ506: A Technical Guide to the Discovery and Development of a Potent SMYD2 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The protein lysine (B10760008) methyltransferase SMYD2 has emerged as a significant target in oncology due to its role in methylating and regulating the function of key tumor suppressor proteins and other cellular signaling molecules. Its overexpression is correlated with poor prognoses in various cancers, driving the search for potent and selective inhibitors. This document provides a comprehensive technical overview of the discovery, development, and characterization of AZ506, a potent small-molecule inhibitor of SMYD2. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex biological pathways and discovery workflows involved.

Introduction: The Rationale for Targeting SMYD2

SMYD2 (SET and MYND Domain Containing 2) is a protein lysine methyltransferase responsible for transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to the ε-amine group of specific lysine residues on both histone and non-histone proteins. While it can methylate histones H3K4 and H3K36, its primary oncogenic role is attributed to the methylation of non-histone substrates.[1][2]

Key non-histone substrates of SMYD2 include:

-

p53: Monomethylation at Lysine 370 (K370) by SMYD2 represses the transcriptional activity of this critical tumor suppressor, thereby inhibiting apoptosis.[2][3]

-

Retinoblastoma (RB): Methylation at Lysine 860 (K860) by SMYD2 inhibits RB's tumor-suppressive functions.[2][4]

-

STAT3 & NF-κB (p65): Methylation of these transcription factors by SMYD2 enhances their activity, promoting pro-inflammatory and proliferative signaling pathways often hijacked in cancer.[1][5]

-

PARP1: SMYD2-mediated monomethylation activates PARP1, an enzyme involved in DNA repair and a target for cancer therapy.[2]

Given its role in repressing crucial tumor suppressor pathways and activating oncogenic signaling, the inhibition of SMYD2's catalytic activity presents a promising therapeutic strategy for cancer treatment.[4][6]

Discovery and Development of this compound

The journey to discover this compound began with high-throughput screening (HTS) campaigns aimed at identifying small molecules that could block SMYD2's enzymatic activity. These efforts led to the identification of a benzoxazinone (B8607429) compound, AZ505 , as the first selective, substrate-competitive inhibitor of SMYD2.[2][4][7] AZ505, while a crucial tool compound, had moderate potency.[8]

Subsequent hit-to-lead optimization and systematic exploration of the structure-activity relationships (SAR) of the benzoxazinone scaffold led to the development of significantly more potent analogs.[8] This compound emerged from these efforts as a highly potent and selective SMYD2 inhibitor, demonstrating the druggability of this enzyme class.[9][10]

Logical Workflow: From Target to Potent Inhibitor

Caption: Workflow for the discovery of the SMYD2 inhibitor this compound.

Quantitative Data: Potency and Selectivity

This compound exhibits potent inhibition of SMYD2 in biochemical assays and effectively engages its target in a cellular context. The following tables summarize its activity in comparison to other notable SMYD2 inhibitors.

Table 1: Inhibitory Activity of SMYD2 Inhibitors

| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ / EC₅₀ (µM) | Cell Line / Assay | Reference(s) |

| This compound | 17 | 1.0 - 2.4 | U2OS / p53 methylation | [9][10] |

| AZ505 | 120 | Not widely reported | - | [2][4][8] |

| LLY-507 | <15 | 0.6 | U2OS, KYSE-150 / p53 methylation | [3] |

| A-893 | 2.8 | Not widely reported | - | [8] |

Table 2: Selectivity Profile

| Compound | Primary Target | Selectivity Notes | Reference(s) |

| This compound | SMYD2 | Selective, but possesses limited activity against DOT1L. | [10] |

| AZ505 | SMYD2 | >700-fold selective against a panel of 6 other methyltransferases including EZH2 and DOT1L. | [8] |

| LLY-507 | SMYD2 | Highly selective against a panel of 24 other methyltransferases. | [11] |

Mechanism of Action and Signaling Pathways

This compound functions as a substrate-competitive inhibitor . X-ray crystallography studies of the related compound AZ505 revealed that it binds directly in the peptide-binding groove of SMYD2.[2][7] This physically obstructs the binding of protein substrates like p53, thereby preventing their methylation.

SMYD2 Signaling and Point of Inhibition

References

- 1. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Protein Lysine Methyltransferase SMYD2: A Promising Small Molecule Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]

- 11. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Functions of SMYD2 Inhibited by AZ506

Abstract

SET and MYND domain-containing protein 2 (SMYD2) is a lysine (B10760008) methyltransferase that plays a pivotal role in a multitude of cellular processes through the methylation of both histone and non-histone proteins. Its dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer and kidney disease, making it a compelling therapeutic target. This compound is a potent and selective small-molecule inhibitor of SMYD2. This technical guide provides a comprehensive overview of the core biological functions of SMYD2 that are modulated by this compound, detailed experimental protocols for studying this inhibition, and quantitative data to support its efficacy.

Introduction to SMYD2

SMYD2, also known as KMT3C, is a member of the SMYD family of protein lysine methyltransferases. These enzymes are characterized by a catalytic SET (Suppressor of variegation, Enhancer of Zeste, Trithorax) domain, which is uniquely split by a MYND (Myeloid-Nervy-DEAF1) domain that facilitates protein-protein interactions.[1] SMYD2 is found in both the nucleus and cytoplasm, allowing it to methylate a diverse array of substrates.[2][3] It transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to the ε-amino group of lysine residues on its target proteins. Through these modifications, SMYD2 regulates essential cellular processes including gene transcription, cell cycle progression, signal transduction, and DNA damage response.[2][4]

Core Biological Functions of SMYD2

SMYD2's functional diversity stems from its broad substrate specificity, which includes key proteins involved in cellular regulation.

Regulation of Tumor Suppressors

A primary oncogenic role of SMYD2 involves the direct inhibition of critical tumor suppressor proteins:

-

p53: SMYD2 monomethylates the tumor suppressor p53 at lysine 370 (K370). This modification represses p53's transcriptional activity and its ability to induce apoptosis, thereby promoting cell survival.[1]

-

Retinoblastoma Protein (RB1): SMYD2 methylates the retinoblastoma protein at lysines 810 and 860. This methylation promotes RB1 phosphorylation, leading to the release of the E2F transcription factor and accelerating cell cycle progression.[1][5]

Modulation of Signaling Pathways

SMYD2 is a key regulator of multiple signaling cascades critical for cell proliferation, inflammation, and survival.

-

NF-κB Signaling: SMYD2 positively regulates the NF-κB pathway. It methylates the p65 subunit of NF-κB and also targets TNF receptor-associated factor 2 (TRAF2). The methylation of TRAF2 prevents its proteasomal degradation, leading to sustained NF-κB activation and the transcription of pro-inflammatory and survival genes.[1][6]

-

STAT3 Signaling: In several cancers, SMYD2 methylates and activates Signal Transducer and Activator of Transcription 3 (STAT3). This is often part of a positive feedback loop, where inflammatory cytokines like IL-6 activate STAT3, which in turn can upregulate SMYD2 expression.[2][7]

-

TGF-β/Smad3, ERK, and AKT Pathways: In the context of kidney disease, SMYD2 has been shown to mediate the activation of several pro-fibrotic pathways, including TGF-β/Smad3, ERK, and AKT.[2][5] Inhibition of SMYD2 can block the phosphorylation and activation of these key signaling molecules.[5]

-

BMP Signaling: SMYD2 can promote Bone Morphogenetic Protein (BMP) signaling by directly methylating the kinase domain of the BMP type II receptor (BMPR2), which enhances its kinase activity and downstream signaling through SMADs.[8]

Histone Methylation and Gene Regulation

While a significant portion of its function is tied to non-histone targets, SMYD2 also methylates histones to regulate gene expression. It has been reported to methylate Histone H3 at lysine 4 (H3K4) and lysine 36 (H3K36), modifications generally associated with transcriptional activation.[1][2][9]

This compound: A Potent SMYD2 Inhibitor

This compound is a potent, selective, and cell-permeable small-molecule inhibitor of SMYD2.[10][11][12] Structural and biochemical studies have shown that it acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2 to block access from protein substrates.[13][14] By occupying this site, this compound effectively prevents the methylation of SMYD2 targets, thereby reversing the biological effects described above. This makes this compound a valuable chemical probe for elucidating the cellular functions of SMYD2 and a potential therapeutic agent for diseases driven by SMYD2 hyperactivity.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified in both biochemical and cellular assays.

| Inhibitor | Assay Type | Substrate/Context | IC50 / EC50 | Reference(s) |

| This compound | Biochemical Assay | Recombinant SMYD2 | 17 nM | [10][11][15][16] |

| This compound | Cellular Assay | p53 methylation in U2OS cells | 1.02 µM | [10] |

| This compound | Cellular Assay | p53 methylation in U2OS cells | 1.2 µM | [11] |

| This compound | Cellular Assay | p53 methylation in U2OS cells | 2.43 µM | [11] |

Signaling Pathways Modulated by SMYD2

The following diagrams illustrate key signaling pathways regulated by SMYD2, which are consequently inhibited by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Scintillation Proximity Assay (SPA) for IC50 Determination

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated peptide substrate, allowing for the quantification of enzymatic inhibition.[17][18]

-

Materials:

-

Recombinant human SMYD2 enzyme.

-

Biotinylated p53 peptide substrate (e.g., Biotin-Ahx-GSRAHSSHLKSKKGQSTSRH-amide).

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM).

-

Streptavidin-coated SPA beads.

-

Assay Buffer: 50 mM HEPES (pH 8.0), 1 mM DTT, 0.01% Tween-20.

-

Stop Buffer: 100 mM MES (pH 6.5) with streptavidin-coated SPA beads.

-

384-well microplates.

-

Microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer.

-

In a 384-well plate, add 5 µL of the diluted this compound solution or DMSO control.

-

Add 5 µL of SMYD2 enzyme solution (e.g., 20 nM final concentration) to each well and incubate for 15 minutes at room temperature.

-

Prepare a substrate mixture containing the biotinylated p53 peptide (e.g., 1 µM final) and [³H]-SAM (e.g., 1 µM final) in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the substrate mixture to each well.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by adding 10 µL of Stop Buffer.

-

Seal the plate and incubate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the signal using a microplate scintillation counter.

-

Plot the results as a percentage of inhibition versus inhibitor concentration and fit the data to a four-parameter equation to determine the IC50 value.

-

Cellular Western Blot for p53 Methylation

This method assesses the ability of this compound to inhibit SMYD2 activity within a cellular context by measuring the methylation status of its substrate, p53.[17]

-

Materials:

-

U2OS or other suitable p53 wild-type cell line.

-

Cell culture medium and reagents.

-

This compound.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE and Western blotting equipment.

-

Primary antibodies: anti-p53K370me1, anti-total p53, anti-loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed U2OS cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle control for 24 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-p53K370me1 and anti-total p53) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the p53K370me1 signal to the total p53 signal to determine the dose-dependent inhibition.

-

Conclusion

This compound is a well-characterized inhibitor of SMYD2 that effectively blocks its enzymatic activity, leading to the modulation of key cellular pathways involved in cancer and other diseases. Its ability to reverse SMYD2-mediated effects, such as the inactivation of tumor suppressors and the activation of pro-inflammatory signaling, underscores the therapeutic potential of targeting this enzyme. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate the biological consequences of SMYD2 inhibition and advance the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Critical roles of SMYD2 lysine methyltransferase in mediating renal fibroblast activation and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. The lysine methyltransferase SMYD2 methylates the kinase domain of type II receptor BMPR2 and stimulates bone morphogenetic protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound - Ace Therapeutics [acetherapeutics.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound|2043321-54-4|COA [dcchemicals.com]

- 17. benchchem.com [benchchem.com]

- 18. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Effect of AZ506 on p53 Methylation

The following guide is therefore constructed based on the established principles of p53 regulation by methylation and the known mechanisms of action of general DNA methyltransferase (DNMT) inhibitors. This will serve as a foundational document for researchers and drug development professionals interested in the potential effects of a hypothetical or novel compound like AZ506 that may target p53 methylation.

Introduction to p53 and DNA Methylation

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1][2] It responds to cellular stressors such as DNA damage by orchestrating a response that can include cell cycle arrest, DNA repair, or apoptosis (programmed cell death).[1][3][4][5] The gene encoding p53, TP53, is frequently mutated in human cancers.[3][4]

DNA methylation is a critical epigenetic modification that can regulate gene expression without altering the DNA sequence itself. This process, primarily involving the addition of a methyl group to cytosine bases, is carried out by DNA methyltransferases (DNMTs).[6][7] Hypermethylation of promoter regions of tumor suppressor genes is a common mechanism for their silencing in cancer.[8]

While the TP53 gene itself can be silenced by methylation in some cancers, a more common scenario in tumors with wild-type p53 is the epigenetic silencing of other genes within the p53 pathway.[9]

Hypothetical Mechanism of Action for this compound

Assuming this compound is a novel DNMT inhibitor, its primary mechanism would involve the inhibition of DNMT enzymes.[6][7] This would lead to a reduction in DNA methylation, potentially reactivating the expression of silenced tumor suppressor genes.

Signaling Pathway of a Generic DNMT Inhibitor on the p53 Pathway

A hypothetical compound like this compound, acting as a DNMT inhibitor, could influence the p53 pathway in several ways:

-

Direct Reactivation of TP53: In cancers where the TP53 promoter is hypermethylated and silenced, this compound could demethylate the promoter, leading to the re-expression of functional p53 protein.[9]

-

Reactivation of p53 Pathway Components: this compound could demethylate and reactivate other tumor suppressor genes that are upstream regulators or downstream effectors of p53. For example, the reactivation of p73, a p53 family member, has been shown to induce p21 expression and lead to apoptosis in a p53-independent manner in some leukemia cells.[10]

-

Induction of DNA Damage Response: Some DNMT inhibitors, such as 5-Aza-2'-deoxycytidine (Decitabine), get incorporated into DNA and trap DNMT enzymes, leading to the formation of DNA adducts.[11][12][13] This is recognized by the cell as DNA damage, which in turn activates the p53 pathway, leading to cell cycle arrest and apoptosis.[8][11][12][14]

Below is a diagram illustrating the potential signaling pathways.

Caption: Hypothetical signaling pathways of a DNMT inhibitor like this compound.

Quantitative Data on the Effects of DNMT Inhibitors on p53

As no data exists for "this compound", the following tables summarize representative quantitative findings for the well-studied DNMT inhibitor, 5-Azacytidine (5-aza), to provide a framework for the types of data that would be crucial for evaluating a novel compound.

Table 1: Effect of 5-Azacytidine on p53 and p21 Expression

| Cell Line | Treatment (5-aza) | Fold Increase in p53 Protein | Fold Increase in p21 mRNA | Reference |

| HCT116 (p53+/+) | 1 µM for 72h | ~3-5 fold | ~8-10 fold | Fictional data based on[11] |

| RKO (p53+/+) | 1 µM for 72h | ~2-4 fold | ~6-8 fold | Fictional data based on[11] |

| HT-29 (p53 mutant) | 1 µM for 72h | No significant change | ~2-3 fold | Fictional data based on[9] |

| Hep3B (p53 null) | 1 µM for 72h | Not applicable | No significant change | Fictional data based on[9] |

Table 2: Methylation Status of the TP53 Promoter in Response to 5-Azacytidine

| Cell Line | Treatment (5-aza) | % Methylation of TP53 Promoter | Method | Reference |

| Hep3B (p53 null) | Untreated | High | MSP, Bisulfite Seq. | [9] |

| Hep3B (p53 null) | 5 µM for 72h | Low | MSP, Bisulfite Seq. | [9] |

| HT-29 (p53 mutant) | Untreated | Low | MSP, Bisulfite Seq. | [9] |

| HT-29 (p53 mutant) | 5 µM for 72h | Low | MSP, Bisulfite Seq. | [9] |

Experimental Protocols

Detailed methodologies are essential for the validation and replication of findings. Below are standard protocols that would be used to assess the effect of a compound like this compound on p53 methylation.

Cell Culture and Drug Treatment

-

Cell Lines: A panel of cancer cell lines with varying p53 status (e.g., wild-type, mutant, null) would be selected.

-

Culture Conditions: Cells would be maintained in the appropriate medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells would be seeded and allowed to attach overnight. The following day, the medium would be replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells would be treated for specified time points (e.g., 24, 48, 72 hours).

Methylation-Specific PCR (MSP)

MSP is a technique used to assess the methylation status of a specific gene promoter.

Caption: Workflow for Methylation-Specific PCR.

Western Blotting

Western blotting is used to quantify changes in protein expression.

-

Protein Extraction: Cells are lysed, and total protein is quantified.

-

SDS-PAGE: Protein lysates are separated by size via gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against p53, p21, and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody.

-

Detection: The signal is detected using chemiluminescence and imaged.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure changes in gene expression at the mRNA level.

-

RNA Extraction: Total RNA is extracted from cells.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for PCR with gene-specific primers for TP53, CDKN1A (p21), and a housekeeping gene (e.g., GAPDH).

-

Analysis: Relative gene expression is calculated using the ΔΔCt method.

Conclusion and Future Directions

While no direct evidence for the activity of "this compound" on p53 methylation currently exists in the public domain, the established role of DNA methylation in regulating the p53 pathway provides a strong rationale for the development of such targeted therapies. Any novel compound, hypothetically named this compound, would need to be rigorously evaluated using the experimental protocols outlined above. Future research should focus on identifying specific DNMT inhibitors with high potency and selectivity, and on understanding the precise cellular contexts in which targeting p53 methylation would be most effective as a cancer therapy. The p53 status of a tumor could be a critical biomarker for predicting the response to such agents.[8][11]

References

- 1. p53 - Wikipedia [en.wikipedia.org]

- 2. p53: Guardian of the Genome | Technology Networks [technologynetworks.com]

- 3. Targeting p53 pathways: mechanisms, structures and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Tumor suppressor gene p53: mechanisms of action in cell proliferation and death] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA methyltransferase inhibitors and their emerging role in epigenetic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of the p53 DNA damage response pathway after inhibition of DNA methyltransferase by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Aza-2'-deoxycytidine induces p21WAF expression by demethylation of p73 leading to p53-independent apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of AZ506 in epigenetic regulation

An In-depth Technical Guide on the Role of AZ506 in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications are critical regulators of gene expression and cellular function, with their dysregulation often implicated in diseases such as cancer. Protein lysine (B10760008) methyltransferases (KMTs) are key epigenetic enzymes that catalyze the methylation of lysine residues on both histone and non-histone proteins. SMYD2 (SET and MYND domain-containing protein 2) is a KMT that has emerged as a significant player in oncogenesis through its methylation of tumor suppressor proteins, most notably p53. This technical guide provides a comprehensive overview of this compound, a potent and selective small molecule inhibitor of SMYD2. We will delve into its mechanism of action, its role in modulating the epigenetic regulation of p53, present key quantitative data, and provide detailed experimental protocols for its characterization.

Introduction: SMYD2 as an Epigenetic Regulator

SMYD2 is a lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone (e.g., H3K4, H3K36) and non-histone proteins.[1] While its histone methylation activity links it to transcriptional regulation, its activity on non-histone substrates is of significant interest in cancer biology.[2] One of the most well-characterized non-histone substrates of SMYD2 is the tumor suppressor protein p53.[3][4]

SMYD2 methylates p53 at lysine 370 (K370), a post-translational modification that represses p53's transcriptional activity.[3][5] By inhibiting the ability of p53 to bind to the promoters of its target genes, SMYD2-mediated methylation can suppress p53-dependent pathways, including apoptosis and cell cycle arrest.[3][4] Overexpression of SMYD2 has been observed in various cancers, including esophageal squamous cell carcinoma, and is often correlated with poor prognosis, making it an attractive therapeutic target.[1][2]

This compound: A Potent and Selective SMYD2 Inhibitor

This compound is a small molecule inhibitor designed to be a potent and selective antagonist of SMYD2's methyltransferase activity.[6][7] It acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2 to prevent the interaction with its substrates like p53.[8][9] The development of this compound and other SMYD2 inhibitors has provided powerful chemical tools to probe the biological functions of SMYD2 and to validate it as a therapeutic target in oncology.[10]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of SMYD2's enzymatic activity. By blocking the methylation of p53 at K370, this compound can restore the tumor-suppressive functions of p53, leading to the activation of downstream pathways that can induce apoptosis and inhibit cancer cell proliferation.[1][11]

References

- 1. SMYD family in cancer: epigenetic regulation and molecular mechanisms of cancer proliferation, metastasis, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The interplay between epigenetic changes and the p53 protein in stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

AZ506 as a Chemical Probe for SMYD2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine (B10760008) methyltransferase that plays a critical role in regulating various cellular processes through the methylation of both histone and non-histone protein substrates. Its dysregulation has been implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target. AZ506 is a potent and selective small molecule inhibitor of SMYD2, serving as a valuable chemical probe to elucidate the biological functions of this enzyme and to explore its potential as a drug target. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and its utility in studying SMYD2-mediated signaling pathways.

Data Presentation: Biochemical and Cellular Activity of this compound and Related Inhibitors

The following tables summarize the key quantitative data for this compound and the closely related inhibitor, AZ505, providing a comparative overview of their potency and cellular efficacy.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | SMYD2 | Biochemical | 17 nM | [1][2] |

| AZ505 | SMYD2 | Biochemical | 0.12 µM (120 nM) | [3][4][5] |

Table 1: Biochemical Potency of this compound and AZ505 against SMYD2. The half-maximal inhibitory concentration (IC50) was determined through in vitro methyltransferase assays.

| Compound | Cell Line | Assay | EC50 / Cellular IC50 | Reference |

| This compound | U2OS | p53 peptide methylation | 1.2 µM (EC50) | [1] |

| This compound | U2OS | p53 methylation | 2.43 µM (IC50) | [1] |

| AZ505 | MDA-MB-231 | Cellular | 13.1 µM (IC50) | [3] |

Table 2: Cellular Activity of this compound and AZ505. The half-maximal effective concentration (EC50) and cellular IC50 values demonstrate the ability of the compounds to inhibit SMYD2 activity within a cellular context.

| Compound | Off-Target | Selectivity | Reference |

| This compound | DOT1L | Possesses limited activity | [2] |

| AZ505 | SMYD3, DOT1L, EZH2 | >600-fold | [3][4][5] |

Table 3: Selectivity Profile of this compound and AZ505. The selectivity of these probes against other histone methyltransferases is a critical aspect of their utility.

SMYD2 Signaling Pathways

SMYD2 is implicated in multiple signaling pathways that are crucial for cell growth, inflammation, and fibrosis. This compound can be utilized to dissect the role of SMYD2 in these complex networks.

References

The Impact of AZ506 on Histone Methylation Marks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ506 is a potent and selective small molecule inhibitor of the protein lysine (B10760008) methyltransferase SMYD2 (SET and MYND domain-containing protein 2).[1][2] SMYD2 is a member of the SMYD family of lysine methyltransferases that play crucial roles in epigenetic regulation and have been implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of the known effects of this compound on histone methylation, details the underlying signaling pathways, and offers detailed experimental protocols for researchers investigating the impact of this and similar compounds on the epigenome.

Core Concepts: SMYD2 and Histone Methylation

SMYD2 is a lysine methyltransferase that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of lysine residues on both histone and non-histone proteins.[3] While initially identified as a histone methyltransferase, a growing body of evidence suggests that SMYD2 has a significant role in methylating non-histone targets, influencing a wide array of cellular signaling pathways.

SMYD2 has been reported to methylate the following histone residues:

-

Histone H3 at Lysine 4 (H3K4): Methylation of H3K4 is generally associated with transcriptional activation.[4]

-

Histone H3 at Lysine 36 (H3K36): H3K36 methylation is involved in both transcriptional activation and repression, depending on the genomic context.[4]

-

Histone H4 at Lysine 20 (H4K20): Monomethylation of H4K20 by SMYD2 has been implicated in the establishment of repressive chromatin environments.[4]

It is important to note that while SMYD2 can methylate these histone targets in vitro, studies with potent and selective SMYD2 inhibitors like LLY-507 (structurally similar to this compound) have shown that global histone methylation levels are not significantly affected in cellular assays.[3] This suggests that SMYD2 may target a very specific and small subset of histones at particular genomic loci or that its primary role in many cellular contexts is the methylation of non-histone substrates.[3]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data for this compound and the related SMYD2 inhibitor LLY-507.

Table 1: Biochemical Potency of this compound and LLY-507 against SMYD2

| Inhibitor | Assay Type | Substrate | IC50 (nM) |

| This compound | Biochemical Assay | p53 peptide | 17[1][2] |

| LLY-507 | Biochemical Assay | p53 peptide | <15 |

| LLY-507 | Biochemical Assay | H4 peptide | 31[3] |

Table 2: Cellular Activity of this compound and LLY-507

| Inhibitor | Cell Line | Assay | Target | EC50 / IC50 (µM) |

| This compound | U2OS | Cellular Methylation | Monomethyl p53 peptide | 1.2 (EC50)[1] |

| This compound | U2OS | Cellular Methylation | p53-me | 2.43 (IC50)[1] |

| LLY-507 | HEK-293 | Cellular Methylation | p53 Lys370 | ~0.6 (IC50) |

Signaling Pathways Modulated by SMYD2 Inhibition

SMYD2 is implicated in several critical signaling pathways. Inhibition of SMYD2 with this compound can therefore be expected to modulate these pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the impact of SMYD2 inhibitors on histone methylation.

Protocol 1: Western Blot Analysis of Global Histone Methylation

This protocol provides a method to assess changes in global levels of specific histone methylation marks following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (15% or 4-20% gradient)

-

PVDF membrane (0.2 µm)

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-H3K4me1/2/3, anti-H3K36me1/2/3, anti-H4K20me1/2/3, anti-total H3)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24-72 hours).

-

Histone Extraction: Harvest cells and perform acid extraction of histones or prepare whole-cell lysates.

-

Protein Quantification: Determine protein concentration of the extracts.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the signal of the modified histone to the total histone H3 signal.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for Locus-Specific Histone Methylation

This protocol allows for the analysis of histone methylation changes at specific gene loci.

Materials:

-

Cell culture reagents and this compound

-

Formaldehyde

-

Glycine

-

Lysis and sonication buffers

-

Antibodies for specific histone modifications

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target loci

Procedure:

-

Cell Treatment and Crosslinking: Treat cells with this compound, then crosslink with formaldehyde. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse cells and shear chromatin to 200-1000 bp fragments by sonication.

-

Immunoprecipitation: Incubate sheared chromatin with specific histone modification antibodies overnight.

-

Immune Complex Capture: Capture antibody-chromatin complexes with protein A/G beads.

-

Washes: Perform a series of washes to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute chromatin and reverse crosslinks by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Quantify the enrichment of specific DNA sequences using qPCR.

Protocol 3: Mass Spectrometry for Global Histone Modification Analysis

This protocol provides an unbiased and quantitative analysis of a wide range of histone modifications.

Materials:

-

Histone extraction reagents

-

Propionic anhydride

-

Trypsin

-

C18 desalting columns

-

LC-MS/MS system

Procedure:

-

Histone Extraction: Extract histones from this compound-treated and control cells.

-

Derivatization and Digestion: Chemically derivatize histones with propionic anhydride, followed by tryptic digestion.

-

Peptide Derivatization: Derivatize the N-termini of the resulting peptides.

-

Desalting: Desalt the peptide mixture.

-

LC-MS/MS Analysis: Analyze the peptides by nano-liquid chromatography coupled to tandem mass spectrometry.

-

Data Analysis: Identify and quantify histone modifications using specialized software.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the lysine methyltransferase SMYD2. While its impact on global histone methylation appears to be minimal, its potent inhibition of SMYD2's activity on non-histone substrates like p53 and its potential effects on specific histone marks at distinct genomic locations make it a critical tool for dissecting the complex roles of SMYD2 in health and disease. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced effects of this compound and other SMYD2 inhibitors on the epigenome and cellular signaling. Further research is warranted to elucidate the precise histone targets of SMYD2 and the full therapeutic potential of its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic lethality from the combination of a histone methyltransferase SUV39H2 inhibitor and a poly (ADP-ribose) polymerase inhibitor for uterine leiomyosarcoma | springermedizin.de [springermedizin.de]

- 3. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

AZD5069: A Deep Dive into its Modulation of Cellular Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5069 is an orally bioavailable, selective, and reversible antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] CXCR2 and its ligands, such as CXCL8 (IL-8) and CXCL1, are key mediators of neutrophil recruitment and activation at sites of inflammation.[3][4] Dysregulated CXCR2 signaling is implicated in the pathophysiology of a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis, as well as in the tumor microenvironment of various cancers.[1][3] This technical guide provides a comprehensive overview of the cellular pathways modulated by AZD5069, detailing its mechanism of action, summarizing key quantitative data, and providing protocols for relevant experimental assays.

Mechanism of Action

AZD5069 functions as a potent and selective antagonist of the human CXCR2 receptor.[2] It is a slowly reversible antagonist, with its pharmacological and binding kinetics influenced by time and temperature.[5][6] By binding to CXCR2, AZD5069 prevents the interaction of the receptor with its cognate chemokines, thereby inhibiting the downstream signaling cascades that lead to neutrophil activation and migration.[1][3] This inhibitory action forms the basis of its anti-inflammatory and potential antineoplastic activities.[1]

Core Cellular Pathway Modulated by AZD5069: The CXCR2 Signaling Cascade

CXCR2 is a G-protein coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gαi proteins.[7] Upon ligand binding, a conformational change in CXCR2 leads to the dissociation of the G-protein heterotrimer into Gαi and Gβγ subunits, initiating a cascade of intracellular signaling events. AZD5069, by blocking ligand binding, effectively shuts down this entire signaling pathway.

The key downstream pathways inhibited by AZD5069 treatment include:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step in neutrophil activation.[5] DAG, in conjunction with Ca2+, activates protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). Activated Akt plays a crucial role in cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: CXCR2 activation leads to the phosphorylation and activation of the ERK1/2 MAP kinases.[5] This can occur through various mechanisms, including G-protein-dependent activation of MEK1 and potentially through transactivation of other receptors like the epidermal growth factor receptor (EGFR).[5] The ERK pathway is central to regulating gene expression, cell proliferation, and differentiation.

The concerted inhibition of these pathways by AZD5069 culminates in the suppression of key neutrophil functions, including chemotaxis, adhesion molecule expression (e.g., CD11b), and the release of inflammatory mediators.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy and properties of AZD5069 from various studies.

Table 1: In Vitro Potency and Selectivity of AZD5069

| Parameter | Value | Cell Type/System | Reference |

| CXCR2 Binding Affinity (pIC50) | 8.8 - 9.1 | Human CXCR2 | [4][5][6] |

| CXCR1 Binding Affinity (pIC50) | 6.5 | Human CXCR1 | [5] |

| Selectivity (CXCR2 vs. CXCR1) | >150-fold | Receptor Binding Assays | [2] |

| Neutrophil Chemotaxis Inhibition (pA2) | ~9.6 | Human Neutrophils (vs. CXCL1) | [4][6] |

| Adhesion Molecule Expression Inhibition (pA2) | 6.9 | Human Neutrophils (CD11b vs. CXCL1) | [4][6] |

Table 2: In Vivo and Clinical Effects of AZD5069

| Endpoint | Effect | Dose/Regimen | Disease Model/Patient Population | Reference |

| Sputum Neutrophil Count | 69% reduction | 80 mg BID for 28 days | Patients with Bronchiectasis | [8][9] |

| Blood Neutrophil Count | Reversible reduction | 5.45 mg | Healthy Volunteers | [8] |

| Blood Neutrophil Count | ~25% sustained reduction | 45 mg BID for up to 12 months | Patients with Severe Asthma | [8] |

| Tumor-Associated Neutrophil Infiltration | Profoundly inhibited (peritumoral) | Orally, twice daily | Mouse model of solid tumors | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of AZD5069 are provided below.

Neutrophil Chemotaxis Assay (Transwell)

Objective: To assess the ability of AZD5069 to inhibit neutrophil migration towards a chemoattractant.

Principle: This assay utilizes a two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., CXCL8) is placed in the lower chamber. The number of neutrophils that migrate through the membrane to the lower chamber is quantified.

Detailed Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to remove red blood cells. Resuspend the purified neutrophils in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of AZD5069 or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add assay medium containing the chemoattractant (e.g., 10 nM CXCL8) to the lower wells of a 24-well plate. For negative controls, add assay medium without the chemoattractant.

-

Carefully place Transwell® inserts (3-5 µm pore size) into the wells.

-

-

Initiation of Chemotaxis: Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each Transwell® insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell® inserts.

-

To quantify the migrated cells in the lower chamber, a fluorescent dye that binds to nucleic acids (e.g., CyQUANT® GR Dye) can be added.

-

Measure the fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

-

Alternatively, migrated cells can be counted using a hemocytometer or flow cytometry.

-

Western Blot for Phosphorylated ERK1/2

Objective: To determine the effect of AZD5069 on the activation of the MAPK/ERK signaling pathway.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Phospho-specific antibodies are used to detect the activated (phosphorylated) form of ERK1/2.

Detailed Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HL-60 differentiated into neutrophil-like cells) and starve them of serum for several hours. Pre-treat the cells with AZD5069 or vehicle for 30 minutes, followed by stimulation with a CXCR2 agonist (e.g., CXCL8) for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Calcium Mobilization Assay

Objective: To measure the effect of AZD5069 on CXCR2-mediated intracellular calcium release.

Principle: This assay uses a fluorescent calcium indicator (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free calcium.

Detailed Protocol:

-

Cell Preparation: Isolate neutrophils or use a relevant cell line.

-

Dye Loading: Resuspend the cells in a suitable buffer and load them with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Compound Addition: Resuspend the cells in assay buffer and add various concentrations of AZD5069 or vehicle control.

-

Fluorescence Measurement: Place the cell suspension in a fluorometric plate reader. Establish a baseline fluorescence reading.

-

Agonist Stimulation: Inject a CXCR2 agonist (e.g., CXCL8) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration. Compare the response in AZD5069-treated cells to the vehicle control to determine the inhibitory effect.

CD11b Surface Expression by Flow Cytometry

Objective: To quantify the effect of AZD5069 on the upregulation of the adhesion molecule CD11b on the surface of neutrophils.

Principle: Flow cytometry is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. Fluorescently labeled antibodies against specific cell surface markers are used for identification and quantification.

Detailed Protocol:

-

Neutrophil Isolation and Treatment: Isolate human neutrophils and pre-incubate them with AZD5069 or vehicle control. Stimulate the cells with a CXCR2 agonist (e.g., CXCL8) to induce CD11b upregulation.

-

Antibody Staining:

-

Wash the cells with cold PBS containing BSA.

-

Incubate the cells with a fluorescently conjugated anti-CD11b antibody (e.g., FITC- or PE-conjugated) for 30 minutes on ice in the dark.

-

Include an isotype control antibody to account for non-specific binding.

-

-

Washing: Wash the cells to remove unbound antibodies.

-

Flow Cytometry Analysis:

-

Resuspend the cells in PBS.

-

Acquire the data on a flow cytometer.

-

Gate on the neutrophil population based on their forward and side scatter characteristics.

-

Analyze the fluorescence intensity of the CD11b staining to quantify its expression level.

-

Visualizations

Signaling Pathway Diagram

Caption: AZD5069 blocks CXCL8 binding to CXCR2, inhibiting downstream signaling.

Experimental Workflow: Neutrophil Chemotaxis Assay

Caption: Workflow for assessing AZD5069's effect on neutrophil chemotaxis.

Logical Relationship Diagram

Caption: AZD5069 inhibits CXCR2 signaling, preventing neutrophil activation.

Conclusion

AZD5069 is a potent and selective CXCR2 antagonist that effectively modulates cellular pathways driven by this receptor. By inhibiting the binding of inflammatory chemokines, AZD5069 blocks the downstream signaling cascades involving PLC, PI3K/Akt, and MAPK/ERK, ultimately leading to a reduction in neutrophil recruitment and activation. This mechanism of action underscores its therapeutic potential in a variety of neutrophil-driven inflammatory diseases and certain cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic capabilities of CXCR2 antagonism.

References

- 1. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

- 9. CXCR1 and CXCR2 display receptor bias for shared chemokine agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AZ506: A Potent and Selective SMYD2 Inhibitor for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ506 is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase implicated in the pathogenesis of various cancers. By competitively binding to the peptide substrate binding groove of SMYD2, this compound effectively abrogates its methyltransferase activity. This inhibition modulates critical cellular signaling pathways, including the p53 tumor suppressor network, STAT3, and NF-κB, leading to reduced cancer cell proliferation and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its potential therapeutic applications in oncology.

Introduction

Epigenetic modifications play a pivotal role in regulating gene expression and cellular function. Among these, lysine methylation, catalyzed by a family of enzymes known as lysine methyltransferases (KMTs), has emerged as a critical process in both normal physiology and disease. SMYD2 is a member of the SMYD family of KMTs that has been shown to be overexpressed in a variety of cancers, including esophageal, bladder, and gastric cancers.[1] SMYD2 methylates both histone and non-histone proteins, thereby influencing a wide range of cellular processes. Notably, SMYD2-mediated methylation of the tumor suppressor protein p53 at lysine 370 (K370) represses its transcriptional activity and promotes tumorigenesis.[2] This has positioned SMYD2 as an attractive therapeutic target for cancer drug discovery.

This compound has been identified as a potent and selective inhibitor of SMYD2.[3] Its ability to specifically target SMYD2's enzymatic activity provides a valuable tool for both basic research and preclinical drug development. This guide aims to provide a detailed technical resource for professionals interested in the study and application of this compound.

Mechanism of Action

This compound functions as a substrate-competitive inhibitor of SMYD2.[4] It occupies the binding site of the peptide substrate, preventing SMYD2 from methylating its target proteins. The primary mechanism through which this compound exerts its anti-cancer effects is by inhibiting the methylation of key cellular proteins involved in cell cycle regulation and survival.

Inhibition of p53 Methylation

One of the most well-characterized non-histone substrates of SMYD2 is the tumor suppressor protein p53. SMYD2 specifically monomethylates p53 at lysine 370 (p53K370me1).[5] This modification has been shown to repress the transcriptional activity of p53, thereby attenuating its tumor-suppressive functions. By inhibiting SMYD2, this compound prevents the methylation of p53, leading to the restoration of its ability to induce cell cycle arrest and apoptosis in cancer cells.[3]

Modulation of Other Signaling Pathways

Beyond p53, SMYD2 has been implicated in the regulation of other critical signaling pathways that are often dysregulated in cancer:

-

STAT3 and NF-κB Signaling: SMYD2 can methylate and activate STAT3 and the p65 subunit of NF-κB, two key transcription factors that promote inflammation and cell survival.[6] Inhibition of SMYD2 by compounds like this compound can therefore suppress these pro-tumorigenic signaling cascades.

-

AKT/PTEN Pathway: While not directly demonstrated for this compound, some SMYD2 inhibitors have been shown to impact the AKT/PTEN pathway, a central regulator of cell growth and survival.

Quantitative Data

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data for this compound and other relevant SMYD2 inhibitors for comparative purposes.

Table 1: Biochemical Potency of SMYD2 Inhibitors [5][7]

| Inhibitor | IC50 (nM) | Assay Type | Substrate |

| This compound | 17 | Biochemical Assay | p53 peptide |

| AZ505 | 120 | Biochemical Assay | p53 peptide |

| LLY-507 | <15 | Scintillation Proximity Assay | p53 peptide |

| BAY-598 | 27 | Scintillation Proximity Assay | p53 peptide |

| A-893 | 2.8 | Scintillation Proximity Assay | p53 peptide |

Table 2: Cellular Activity of this compound [3][7]

| Parameter | Cell Line | Value (µM) | Assay Description |

| IC50 | U2OS | 1.02 | Inhibition of SMYD2-mediated methylation of monomethyl p53 peptide |

| EC50 | U2OS | 1.2 | Inhibition of SMYD2-mediated methylation of monomethyl p53 peptide |

| IC50 | U2OS | 2.43 | Inhibition of SMYD2-mediated methylation (p53-me) |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound.

Biochemical Assay: Scintillation Proximity Assay (SPA) for SMYD2 Activity

This assay quantitatively measures the methyltransferase activity of SMYD2 and the inhibitory effect of compounds like this compound.

-

Materials:

-

Recombinant human SMYD2 enzyme

-

Biotinylated p53 peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM HEPES pH 8.0, 1 mM DTT, 0.01% Tween-20)

-

384-well microplates

-

Microplate scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the inhibitor solution. For control wells, add assay buffer with DMSO.

-

Add the SMYD2 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Prepare a substrate mix containing the biotinylated p53 peptide and [³H]-SAM in assay buffer.

-

Initiate the reaction by adding the substrate mix to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding a stop buffer containing streptavidin-coated SPA beads.

-

Seal the plate and incubate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylated peptide.

-

Cell-Based Assay: Western Blot for p53 Methylation

This protocol is used to assess the effect of this compound on the methylation of endogenous or overexpressed p53 in a cellular context.

-

Materials:

-

Cancer cell line (e.g., U2OS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p53K370me1, anti-total p53, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Cell-Based Assay: Cell Proliferation/Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

-

Materials:

-

Cancer cell line

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

After cell attachment, treat with a range of this compound concentrations.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate as required for color or luminescence development.

-

Measure the absorbance or luminescence using a microplate reader.

-

In Vivo Assay: Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Impact of AZ506 on Gene Transcription Mediated by SMYD2: A Technical Overview

This technical guide provides a detailed examination of the mechanism and effects of AZ506, a potent and selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2. The focus is on its role in modulating gene transcription, primarily through the p53 signaling pathway. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's molecular interactions and cellular consequences.

Introduction: SMYD2 and the Advent of this compound

SET and MYND domain-containing protein 2 (SMYD2) is a crucial enzyme that catalyzes the transfer of methyl groups to specific lysine residues on both histone and non-histone proteins.[1][2] This post-translational modification is a key regulator of chromatin structure, gene transcription, and various cellular processes.[3][4] Dysregulation of SMYD2 has been implicated in the progression of numerous cancers, including esophageal, bladder, and gastric cancers, making it an attractive therapeutic target.[5][6]

SMYD2 exerts significant influence on gene expression by methylating transcription factors and other regulatory proteins.[2] One of its most critical non-histone substrates is the tumor suppressor protein p53.[1][3][6] Methylation of p53 by SMYD2 at lysine 370 represses its transcriptional activity, thereby inhibiting its ability to induce cell cycle arrest and apoptosis.[1][6]

This compound is a potent, selective, and substrate-competitive small molecule inhibitor of SMYD2.[3][7] It was developed to counteract the oncogenic effects of SMYD2 by preventing the methylation of its key substrates, thereby restoring normal cellular regulation.

Mechanism of Action of this compound